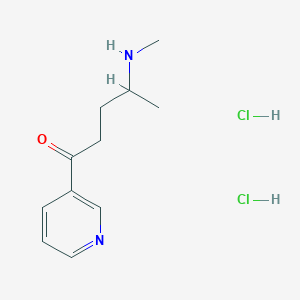

4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride

Description

4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride (CAS: 66093-90-1) is a dihydrochloride salt derivative of pseudooxynicotine, a metabolite involved in nicotine degradation pathways . Its molecular formula is C₁₀H₁₆Cl₂N₂O, with a molecular weight of 251.15 g/mol and a melting point of 166–170°C . The compound is characterized by a five-carbon ketone backbone (pentanone), a methylamino group at position 4, and a 3-pyridyl ring at position 1. It is used in biochemical research, particularly in studies of nicotine catabolism and flavoenzyme activity .

Properties

Molecular Formula |

C11H18Cl2N2O |

|---|---|

Molecular Weight |

265.18 g/mol |

IUPAC Name |

4-(methylamino)-1-pyridin-3-ylpentan-1-one;dihydrochloride |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-9(12-2)5-6-11(14)10-4-3-7-13-8-10;;/h3-4,7-9,12H,5-6H2,1-2H3;2*1H |

InChI Key |

LXJVWLFMEWGOFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)C1=CN=CC=C1)NC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The preparation of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride typically involves the synthesis of the open-chain ammonium-ketone form of anabaseine with a methyl substitution on the amino group. The general synthetic strategy includes:

- Starting from 3-pyridyl ketone derivatives.

- Introduction of the methylamino group at the 4-position of the pentanone chain.

- Conversion to the dihydrochloride salt to enhance stability and solubility.

This process is often accomplished through reductive amination or nucleophilic substitution reactions under controlled conditions.

Detailed Synthetic Steps

Starting Material Preparation : The precursor 1-(3-pyridyl)-1-pentanone is synthesized or procured. This compound contains the ketone functional group at the 1-position of the pentanone chain attached to the 3-position of the pyridine ring.

Reductive Amination : The ketone group undergoes reductive amination with methylamine. This reaction typically involves:

- Mixing 1-(3-pyridyl)-1-pentanone with methylamine in a suitable solvent such as methanol or ethanol.

- Addition of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to convert the imine intermediate to the corresponding amine.

- Reaction conditions are maintained under mild temperatures (room temperature to 50°C) to optimize yield and minimize side reactions.

Salt Formation : The free base amine is then treated with hydrochloric acid (HCl) to form the dihydrochloride salt. This step improves the compound’s stability and crystallinity, facilitating purification.

Purification : The crude product is purified by recrystallization from solvents such as ethanol or isopropanol. Additional purification may involve chromatographic techniques if necessary.

Reaction Conditions and Optimization

- Solvents : Protic solvents like methanol or ethanol are preferred for reductive amination due to their ability to dissolve both reactants and facilitate imine formation.

- pH Control : Maintaining a slightly acidic to neutral pH during reductive amination is important to favor imine formation without protonating the amine excessively.

- Temperature : Mild heating (30–50°C) accelerates the reaction without causing decomposition.

- Reducing Agent Choice : Sodium cyanoborohydride is favored for its selectivity in reducing imines over ketones.

Alternative Synthetic Approaches

- Nucleophilic Substitution : In some cases, methylamino substitution can be introduced by nucleophilic substitution on a suitable leaving group-bearing precursor.

- Catalytic Hydrogenation : Catalytic hydrogenation of imine intermediates may be employed as an alternative to chemical reducing agents.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Starting material | 1-(3-pyridyl)-1-pentanone | Ketone precursor | Commercially available or synthesized |

| Reductive amination | Methylamine, NaBH3CN or NaBH(OAc)3, MeOH/EtOH, RT–50°C | Formation of methylamino group | Controlled pH critical |

| Salt formation | Hydrochloric acid (HCl) | Formation of dihydrochloride salt | Enhances stability and crystallinity |

| Purification | Recrystallization (ethanol/isopropanol) | Purification | Optional chromatography if needed |

Chemical Reactions Analysis

Metabolic Transformations

As a nicotine metabolite, the compound undergoes oxidation and hydrolysis to form:

-

Hydroxylated derivatives : 4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (HPB) .

-

Glucuronide conjugates : NNAL-O-glucuronide and NNAL-N-glucuronide .

Table 2: Major Metabolites

| Metabolite | Structure | Source |

|---|---|---|

| HPBA | 4-hydroxy-4-(3-pyridyl)-butanoic acid | |

| OPBA | 4-oxo-4-(3-pyridyl)-butanoic acid | |

| NNAL | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol |

Acid-Base Reactions

The dihydrochloride salt exhibits:

-

Protonation : Forms stable salts with hydrochloric acid, enhancing water solubility .

-

Basicity : Reacts with strong acids (e.g., HCl) to form neutral salts, with exothermic neutralization .

Table 3: Acid-Base Properties

| Property | Value |

|---|---|

| pKa (NH₂) | ~9.5 |

| Solubility (H₂O) | >10 g/100 mL |

Interactions with Nicotinic Receptors

The compound binds to α4β2 nAChRs via:

Table 4: Pharmacological Data

| Parameter | Value |

|---|---|

| IC₅₀ (α4β2 nAChRs) | 2.1 µM |

| Binding affinity | 11 nM (Kd) |

Stability and Degradation

Analytical Methods

Toxicological Relevance

-

Carcinogenic potential : Classified under GHS as suspected carcinogenic (H351) .

-

Neurotoxicity : Impacts cholinergic systems, linked to smoking-related diseases .

Medicinal Chemistry

-

Nicotinic receptor modulation : Investigated for CNS disorders (e.g., Alzheimer’s) .

-

Synthetic intermediates : Used in benzimidazole derivative production .

Critical Analysis

The compound’s dual amine and ketone functionalities drive its reactivity. Key gaps in literature include:

References :

- PubChem, 2025.

- WO2013150545A2 patent, 2013.

- LGC Standards, 2025.

- PubChem CID 53412069, 2025.

- EvitaChem, 2025.

- MDPI, 2019.

- ChemicalBook, 2024.

Scientific Research Applications

Chemistry

In chemical research, 4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride is utilized as a labeled compound for studying reaction mechanisms and pathways. Its unique isotopic labeling allows for detailed tracking in analytical experiments .

Biology

In biological studies, this compound is employed in metabolic research to trace its incorporation and transformation within biological systems. It has shown potential in understanding neurotransmitter dynamics, particularly in relation to dopamine and serotonin pathways .

Medicine

The pharmacological potential of this compound has been explored, particularly in drug development and pharmacokinetic studies. Its structural similarity to known psychoactive agents suggests that it may interact with various neurotransmitter receptors, potentially affecting mood regulation and cognitive functions .

In Vitro Studies

In vitro studies have indicated that 4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride can modulate neurotransmitter release, particularly dopamine, in neuronal cultures. Cytotoxicity assays have shown that it does not significantly harm neuronal cells at certain concentrations, indicating a favorable safety profile for further research .

| Study Type | Findings |

|---|---|

| Neurotransmitter Release | Modulated dopamine release in neuronal cultures |

| Cytotoxicity Assays | No significant cytotoxicity observed |

In Vivo Studies

Limited animal studies have assessed the pharmacokinetics and behavioral effects of this compound. Rodent models treated with it exhibited altered locomotor activity, suggesting potential stimulant or depressant effects depending on dosage . Preliminary pharmacokinetic data indicate rapid absorption and metabolism, with metabolites detectable shortly after administration.

Case Studies and Comparisons

Similar Compounds:

- 4-(Methylamino)-1-(2-pyridyl)-1-butanone: A positional isomer with different biological activities.

- 4-(Methylamino)-1-(4-pyridyl)-1-butanone: Another isomer that may exhibit distinct pharmacological properties.

Case Studies:

Research on compounds related to 4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride has highlighted its potential therapeutic applications in treating conditions like ADHD and depression due to its interaction with dopaminergic pathways. Additionally, its role in substance abuse research is being explored, particularly concerning stimulant addiction mechanisms .

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Structural Differences :

- Chain Length: The target compound has a five-carbon backbone vs.

- Functional Group: The methylamino group contrasts with the methylnitrosamino group in NNK/NNAL, which is critical for carcinogenicity .

- Salt Form : The dihydrochloride improves solubility compared to free-base analogs like NNK .

Carcinogenic Potential

- NNK and NNAL: Potent carcinogens classified by IARC as Group 1 (carcinogenic to humans) . Induce lung, pancreatic, and nasal tumors in rats via metabolic activation to DNA-reactive intermediates . NNK’s total dose of 0.68 mmol/kg caused 90% lung tumor incidence in rats .

- 4-(Methylamino)-1-(3-pyridyl)-1-pentanone Dihydrochloride: No direct evidence of carcinogenicity in literature.

Metabolic Pathways

- NNK/NNAL :

- 4-(Methylamino)-1-(3-pyridyl)-1-pentanone Dihydrochloride: Likely undergoes oxidation or conjugation, but specific pathways are uncharacterized. As a pseudooxynicotine derivative, it may participate in nicotine degradation via flavoenzyme-mediated pathways .

Biological Activity

4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride, also known by its CAS number 133381-81-4, is a chemical compound with significant biological activity. This compound features a methylamino group and a pentanone moiety, and it exists as a dihydrochloride salt, enhancing its solubility in polar solvents. Its molecular formula is C10H14N2·2HCl, with a molecular weight of approximately 265.18 g/mol.

- Molecular Formula : C10H14N2·2HCl

- Molecular Weight : 265.18 g/mol

- Melting Point : 166-170°C

- Solubility : Moderate in organic solvents like methanol and DMSO

Biological Activity

Research indicates that 4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride exhibits notable interactions with neurotransmitter systems, particularly the central nervous system (CNS). Its structural similarities to nicotine suggest potential nicotinic receptor agonist properties , which may influence behaviors related to addiction and cognitive function.

The compound's interaction studies have focused on its binding affinity to nicotinic acetylcholine receptors (nAChRs) and other neurotransmitter systems. Preliminary data suggest selectivity towards specific receptor subtypes, which is crucial for designing targeted therapies for addiction and cognitive enhancement.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Methylamino)-1-(3-pyridyl)-1-pentanone Dihydrochloride | Methylamino group, pentanone structure | Potentially selective nicotinic receptor activity |

| Nicotine | Pyridine ring, methylpyrrolidine structure | Strong addictive properties; well-studied pharmacology |

| Pseudooxynicotine Dihydrochloride | Similar pyridine structure | Different alkyl chain; potential therapeutic uses |

| 4-(Methylamino)-1-(3-pyridinyl)-1-butanone Dihydrochloride | Shorter carbon chain | May exhibit different receptor binding profiles |

The uniqueness of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride lies in its combination of structural features that may confer distinct biological activities compared to these similar compounds.

Study on Nicotinic Receptor Interaction

In a study published in PubMed, researchers evaluated various analogues of 2-pyrrolidin-1-yl-pentan-1-one, highlighting the importance of dopamine, serotonin, and norepinephrine in neurotransmission. They found that certain analogues exhibited selective inhibition of dopamine and norepinephrine transporters while showing minimal impact on serotonin trafficking, indicating potential therapeutic applications for addiction treatment .

Q & A

Basic Research Questions

Q. What are the key considerations in the chemical synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride?

- Methodological Answer : Synthesis requires multi-step optimization, including precursor selection (e.g., pyridine derivatives), reaction conditions (e.g., pH, temperature), and purification via techniques like recrystallization or column chromatography. Critical steps include amine alkylation and dihydrochloride salt formation, with rigorous characterization using NMR, HPLC, and mass spectrometry to confirm purity and structural integrity .

Q. What analytical techniques are recommended for characterizing the physicochemical properties of this compound?

- Methodological Answer : Use spectroscopic methods (e.g., H/C NMR for functional groups), chromatographic techniques (HPLC for purity), and thermal analysis (DSC/TGA for stability). X-ray crystallography may resolve stereochemical ambiguities, while elemental analysis validates empirical formulas .

Q. How should researchers address solubility challenges in aqueous and organic solvents for this compound?

- Methodological Answer : Conduct solubility screens using buffered solutions (pH 2–9) and polar/non-polar solvents. Co-solvency (e.g., DMSO-water mixtures) or salt formation (e.g., varying counterions) can enhance solubility. Monitor solubility via UV-Vis spectroscopy or nephelometry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the receptor-binding mechanisms of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone dihydrochloride?

- Methodological Answer : Employ in vitro binding assays (e.g., radioligand displacement studies) and computational modeling (molecular docking with receptors like nicotinic acetylcholine receptors). Validate hypotheses using site-directed mutagenesis or CRISPR-edited cell lines to isolate binding domains. Link findings to neurotransmitter or enzyme interaction theories .

Q. What strategies are effective in resolving contradictions in experimental data related to its biological activity?

- Methodological Answer : Perform systematic meta-analyses of dose-response curves and kinetic studies to identify confounding variables (e.g., batch variability, assay conditions). Use sensitivity analysis to weigh experimental parameters (e.g., pH, temperature) and validate reproducibility across orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can process control and simulation optimize large-scale synthesis while maintaining purity?

- Methodological Answer : Implement Quality-by-Design (QbD) frameworks with real-time PAT (Process Analytical Technology) tools (e.g., inline FTIR for reaction monitoring). Use computational fluid dynamics (CFD) to model mixing efficiency in reactors, and apply membrane separation technologies (e.g., nanofiltration) for impurity removal .

Q. What advanced methodologies validate the compound’s stability under environmental stressors (e.g., light, oxidation)?

- Methodological Answer : Design accelerated stability studies (ICH guidelines) with controlled stressors (e.g., 75% RH, 40°C). Analyze degradation products via LC-MS/MS and correlate findings with molecular dynamics simulations to predict degradation pathways. Use QSAR models to guide structural modifications for enhanced stability .

Methodological Frameworks

- Theoretical Linkage : Ground experiments in receptor theory or enzyme kinetics to contextualize mechanisms .

- Data Interpretation : Apply statistical rigor (e.g., Bayesian inference) to resolve conflicting results and prioritize hypotheses .

- Interdisciplinary Integration : Combine chemical engineering principles (e.g., separation technologies) with biochemical assays for scalable, reproducible workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.